N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide
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Description
“N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications
Synthesis and Structure
A study by Balewski et al. (2020) detailed the synthesis and structure of novel derivatives of N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide, demonstrating their cytotoxic potency against various human cancer cell lines. This research emphasizes the compound's potential in cancer therapy, especially against cervical and bladder cancers, by inhibiting the growth of SISO and RT-112 cell lines with IC50 values in the range of 2.38–3.77 μM (Balewski et al., 2020).
Antitumor and Antibacterial Agents
Hafez et al. (2017) synthesized a series of derivatives of thiophene and N-substituted thieno[3,2-d]pyrimidine, demonstrating potent antitumor and antibacterial activities. This study highlights the therapeutic potential of these compounds, including those bearing the N-(4,5-dihydro-1H-imidazol-2-yl) moiety, against liver, colon, and lung cancers, as well as their high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Antiaggregatory Effects
Research by Sa̧czewski et al. (2000) on 1-(4,5-dihydro-1H-imidazol-2-yl)indole derivatives revealed their antiaggregatory activity in human platelets, suggesting potential applications in preventing blood clots. The study indicates the selective inhibition of noradrenaline-induced aggregation in platelets, showcasing the compound's utility in cardiovascular research (Sa̧czewski et al., 2000).
Coordination Chemistry
Bermejo et al. (2000) explored the coordination of 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene with nickel centers, leading to the synthesis of novel organometallic compounds. This research contributes to the field of coordination chemistry, providing insights into the structure and potential applications of these complexes in materials science (Bermejo et al., 2000).
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c11-14(12,6-2-1-5-13-6)10-7-8-3-4-9-7/h1-2,5H,3-4H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFYUQWUGBNLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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